L-Valinamide, 5-oxo-L-prolyl-L-histidyl-
Beschreibung
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- is a tripeptide derivative comprising three residues:
- 5-oxo-L-proline: A cyclic amino acid with a ketone group at the 5-position, enhancing conformational rigidity .
- L-histidine: Provides an imidazole side chain, enabling metal coordination or acid-base catalysis .
- L-valinamide: A branched-chain aliphatic amino acid amide, contributing hydrophobic interactions.
This compound is synthesized via solid-phase or solution-phase peptide synthesis and characterized using advanced techniques like Marfey’s analysis for stereochemical confirmation . It is implicated as a cysteine protease inhibitor, particularly in parasitic infections, due to its ability to bind enzyme active sites .
Eigenschaften
CAS-Nummer |
27058-71-5 |
|---|---|
Molekularformel |
C16H24N6O4 |
Molekulargewicht |
364.40 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1 |
InChI-Schlüssel |
FEASPYKJFHQYGM-GVXVVHGQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Immobilization
SPPS begins with anchoring the C-terminal valinamide to a solid support. The patent CN101407540A specifies the use of 4-[(1-N-ethylamino)ethyl] phenoxy-butyramide resin , which provides a stable amide linkage post-cleavage. This resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and resistance to trifluoroacetic acid (TFA) during final cleavage.
Fmoc Deprotection and Sequential Coupling
Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF) . Subsequent coupling of Fmoc-protected amino acids employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) at a 1:1:2 molar ratio (amino acid:HBTU:DIEA). Reaction times of 2–5 hours at room temperature ensure >95% coupling efficiency, as validated by Kaiser tests.
Table 1: SPPS Protocol for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
Cleavage and Global Deprotection
Peptide-resin cleavage utilizes a mixture of TFA:water:1,2-dithioglycol (95:2.5:2.5 v/v) to simultaneously remove side-chain protecting groups (e.g., tert-butyl for tyrosine) and release the peptide into solution. This method minimizes racemization at the C-terminal valinamide, a common issue in resin cleavage.
Solution-Phase Synthesis
Stepwise Condensation Strategy
Solution-phase synthesis involves sequential coupling of protected amino acids in organic solvents. L-Valinamide hydrochloride (Sigma-Aldrich, 97%) serves as the C-terminal building block. The 5-oxo-L-proline and L-histidine residues are activated using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (DMSO-d6) exhibits characteristic signals: δ 9.01 ppm (amide NH), δ 8.46 ppm (pyroglutamyl α-proton), and δ 7.38 ppm (histidine imidazole).
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion *[M+H]+ at m/z 365.19 (calculated: 365.19).
Table 2: Spectral Data for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
| Technique | Data | Reference |
|---|---|---|
| 1H NMR | δ 9.01 (t, J=5.5 Hz, 1H), 8.46 (s, 1H), 7.38 (d, J=8.2 Hz, 1H) | |
| HRMS | m/z 365.19 [M+H]+ (C16H25N6O4) |
Optimization and Industrial-Scale Considerations
Minimizing Racemization
Racemization at the valinamide residue is mitigated by:
Cost-Effective Reagent Selection
Replacing HBTU with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves coupling yields by 10–15% but increases production costs.
Analyse Chemischer Reaktionen
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalaninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 27058-75-9)
L-Methioninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 33217-49-1)
L-Alaninamide, 5-oxo-L-prolyl-L-histidyl-
L-Prolinamide, 5-oxo-1-(1-oxohexyl)-L-prolyl-L-histidyl- (CAS 139693-21-3)
- Molecular Formula : C₂₂H₃₂N₆O₅ (MW: 460.53 g/mol) .
- Structure: Hexanoyl modification at the proline residue increases lipophilicity.
Comparative Data Table
*Molecular formula and weight for L-Valinamide analog inferred from structural analogs in , and 6.
Research Findings and Functional Insights
- Enzyme Inhibition : The 5-oxo-L-prolyl-L-histidyl- core binds to cysteine protease active sites, while the terminal amide modulates specificity. For example, the phenylalaninamide analog shows higher affinity for parasitic proteases due to aromatic stacking , whereas valinamide’s branched chain balances hydrophobicity and solubility .
- Synthetic Accessibility : Solution-phase parallel synthesis (as in pyrimidine carboxamides ) is adaptable for these peptides, though stereochemical purity requires Marfey’s reagent validation .
- Stability : Methioninamide’s sulfur moiety risks oxidative degradation, limiting shelf-life compared to valinamide or alaninamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
